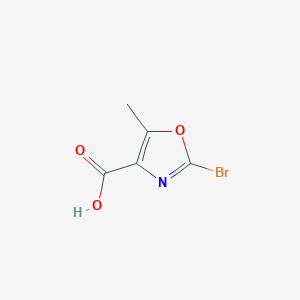

2-Bromo-5-methyloxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVWHRBODPTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics & Application Guide: 2-Bromo-5-methyloxazole-4-carboxylic acid

[1]

Executive Summary

2-Bromo-5-methyloxazole-4-carboxylic acid is a bifunctional heterocyclic building block. Its utility stems from the orthogonal reactivity of its two primary functional groups: the electrophilic C-2 bromine atom (susceptible to transition-metal catalyzed cross-couplings and nucleophilic aromatic substitution) and the C-4 carboxylic acid (available for amidation or esterification).

Due to the electron-withdrawing nature of the oxazole ring and the bromine substituent, this compound exhibits higher acidity than comparable benzoic acid derivatives. This necessitates specific handling protocols during extraction and purification to prevent yield loss into aqueous basic waste streams. Furthermore, the C-2 bromine bond is sensitive to photolytic cleavage, requiring strict cold-chain and dark storage.

Structural & Molecular Profile[2]

The compound features a 1,3-oxazole core. The numbering convention assigns the oxygen atom as position 1 and the nitrogen as position 3.

| Parameter | Data |

| Chemical Name | 2-Bromo-5-methyloxazole-4-carboxylic acid |

| CAS Number | 1511684-79-9 |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 205.99 g/mol |

| SMILES | CC1=C(C(=N1)Br)C(=O)O |

| Physical Form | Beige to grayish-white solid |

| Purity Standard | Typically ≥97% (HPLC) |

Physicochemical Analysis

Understanding the physicochemical properties is vital for designing effective reaction conditions and workup procedures.

Acid Dissociation Constant (pKa)

The oxazole ring is electron-deficient (π-deficient). The presence of the electronegative bromine at C-2 further pulls electron density from the ring system, stabilizing the carboxylate anion at C-4.

-

Predicted pKa: 3.2 – 3.6

-

Implication: This acid is stronger than benzoic acid (pKa 4.2).

-

Operational Note: During aqueous workups, maintaining a pH < 2 is critical to ensure the compound remains in the organic phase. Using saturated NaHCO₃ (pH ~8.5) will quantitatively extract this compound into the aqueous layer.

Lipophilicity (LogP/LogD)

-

Predicted LogP: ~1.1 – 1.4

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol, THF.

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

-

Low Solubility: Water (at pH < 3), Hexanes.

-

Thermal Stability

-

Melting Point: Typically decomposes upon melting (range often >140°C, highly dependent on purity/solvate form).

-

Decarboxylation Risk: Oxazole-4-carboxylic acids can undergo thermal decarboxylation at elevated temperatures (>100°C), especially under acidic conditions. Reactions requiring heat should be carefully monitored or performed under mild basic conditions if possible.

Reactivity & Synthetic Utility

The scaffold offers two distinct "handles" for diversification. The following diagram illustrates the orthogonal reactivity logic.

Figure 1: Orthogonal reactivity map showing C-2 and C-4 diversification pathways.

C-2 Bromine Reactivity

The C-2 position in 1,3-oxazoles is activated for nucleophilic attack due to the adjacent nitrogen and oxygen atoms.

-

Suzuki-Miyaura: Couples readily with aryl boronic acids. Note: The carboxylic acid may require protection (as an ester) or the use of 2+ equivalents of base to prevent catalyst poisoning by the free acid.

-

SnAr: The bromine can be displaced by strong nucleophiles (e.g., thiols, secondary amines) under elevated temperatures, though this is less common than Pd-catalyzed methods.

C-4 Carboxylic Acid Reactivity

-

Amide Coupling: Standard coupling reagents (HATU, T3P) work well.

-

Acid Chloride Formation: Treatment with oxalyl chloride/DMF is effective. Caution: Avoid harsh reflux to prevent degradation of the oxazole ring.

Experimental Protocols

Handling & Storage (Critical)

-

Storage: -20°C . The compound is sensitive to moisture and light. Store under an inert atmosphere (Argon/Nitrogen).

-

Stability: Degrades slowly at room temperature, turning from beige to dark brown (indication of bromine liberation or ring opening).

Standardized HPLC Analysis Method

To verify purity and monitor reactions, use the following acidic mobile phase method to ensure the carboxylic acid remains protonated and elutes as a sharp peak.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/carbonyl) |

| Retention | Expect elution early-to-mid gradient due to polarity (LogP ~1.2). |

Workup Decision Tree

The following logic ensures maximum recovery during synthesis.

Figure 2: Extraction logic based on pKa properties.

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. 2-Bromo-5-methyloxazole-4-carboxylic acid Product Sheet. Retrieved from (CAS Search: 1511684-79-9).

-

ChemicalBook. 2-Bromo-5-methyloxazole-4-carboxylic acid Properties and Safety. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for similar oxazole derivatives. Retrieved from .

-

Franz, R. G. (2001).[4] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[4] (Contextual pKa data for heterocyclic acids).

Technical Guide: Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic Acid

[1]

Executive Summary

This guide details the robust synthetic pathway for 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9), a critical heterocyclic building block for medicinal chemistry.[1] The oxazole core, particularly with a C2-halogen handle, is widely used in the development of kinase inhibitors and anti-infectives due to its ability to undergo palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitutions (

The recommended pathway utilizes a modified Sandmeyer reaction starting from the commercially available ethyl 2-amino-5-methyloxazole-4-carboxylate.[1] This route is selected for its scalability, regiochemical fidelity, and avoidance of cryogenic lithiation steps which are often problematic on larger scales for ester-containing heterocycles.[1]

Key Chemical Transformations[1][2]

Retrosynthetic Analysis

To design the most efficient forward synthesis, we disconnect the target molecule at the C2-Bromine bond and the C4-Carboxyl bond.[1]

-

Disconnection 1 (Functional Group Interconversion): The C4-carboxylic acid is traced back to an ethyl ester precursor.[1] This protects the acid during the harsh halogenation conditions.

-

Disconnection 2 (C-Heteroatom Formation): The C2-Bromine is installed via a diazonium intermediate derived from a C2-Amine.[1] This exploits the stability of the 2-aminooxazole scaffold.[1]

Figure 1: Retrosynthetic logic flow from target acid to commodity precursors.

Detailed Experimental Protocols

Step 1: Sandmeyer Bromination

Objective: Convert ethyl 2-amino-5-methyloxazole-4-carboxylate to ethyl 2-bromo-5-methyloxazole-4-carboxylate.[1]

Rationale: Direct bromination of oxazoles at C2 via lithiation (e.g., LiHMDS/Br2) can be challenging due to the sensitivity of the ester group to nucleophiles and ring-opening side reactions.[1] The Sandmeyer approach, using organic nitrites, generates the diazonium species in situ under non-aqueous conditions, preventing hydrolysis and allowing immediate trapping by the bromide radical/anion.

Reagents:

-

Starting Material: Ethyl 2-amino-5-methyloxazole-4-carboxylate (1.0 equiv)[1]

-

Reagent A: tert-Butyl Nitrite (tBuONO) (1.5 equiv)[1]

-

Reagent B: Copper(II) Bromide (

) (1.2 equiv)[1] -

Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration][1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Catalyst Preparation: Charge the flask with

(1.2 equiv) and anhydrous MeCN. Stir to form a dark suspension/solution.[1] -

Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the copper suspension at 0°C (ice bath). Stir for 10–15 minutes.

-

Addition: Dissolve the amine (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 20 minutes. Note: Gas evolution (

) will be observed. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. If TLC indicates incomplete conversion, heat to 40–50°C for 1 hour.

-

Workup: Quench the reaction with saturated aqueous

solution (to complex copper salts). Extract with Ethyl Acetate (3x).[1] -

Washing: Wash combined organics with water and brine.[1] Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Process Parameter (CPP): The order of addition is crucial. Generating the nitrosyl-copper complex before adding the amine minimizes side reactions (e.g., radical coupling).[1]

Step 2: Ester Hydrolysis

Objective: Saponify the ethyl ester to yield the final 2-bromo-5-methyloxazole-4-carboxylic acid.

Rationale: Lithium hydroxide is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of nucleophilic displacement of the C2-bromine (though C2-Br is relatively stable to hydroxide at moderate temperatures).[1]

Reagents:

-

Substrate: Ethyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)[1]

-

Base: Lithium Hydroxide Monohydrate (

) (2.5 equiv)[1] -

Solvent: THF : Water (3:1 ratio)[1]

Protocol:

-

Dissolution: Dissolve the bromo-ester in THF (0.1 M).

-

Saponification: Add a solution of

in water dropwise at 0°C. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (disappearance of ester mass, appearance of acid mass).[1]

-

Workup: Concentrate the mixture to remove THF. Dilute the aqueous residue with water.[1]

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl. Caution: Do not use concentrated acid to avoid debromination or ring decomposition.

-

Isolation: The product typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under high vacuum.[1] If no precipitate forms, extract with EtOAc, dry, and concentrate.[1]

Reaction Pathway Visualization

Figure 2: Step-by-step reaction workflow from amine precursor to final acid.

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical criteria must be met:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >97% | HPLC (C18 column, MeCN/H2O + 0.1% TFA) |

| Identity ( | ||

| Identity (MS) | [M+H]+ = 206/208 (1:1 Br isotope pattern) | LC-MS (ESI+) |

| Halogen Content | Positive Beilstein test / Mass spec confirmation | Elemental Analysis / MS |

Troubleshooting Note: If the Sandmeyer reaction yields low conversion, ensure the MeCN is strictly anhydrous. Water can quench the diazonium intermediate to the alcohol (2-hydroxy species), which tautomerizes to the oxazolone byproduct.[1]

References

-

Sandmeyer-Type Bromination of Azoles

-

General Synthesis of 2-Substituted Oxazole-4-carboxylates

- Title: A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid (Analogous chemistry).

-

Source: BenchChem Technical Guides.[1]

-

Use of tert-Butyl Nitrite in Organic Synthesis

-

Product Data & Properties

Stability and Storage of 2-Bromo-5-methyloxazole-4-carboxylic acid: A Guide for Researchers

An In-depth Technical Guide:

Abstract

2-Bromo-5-methyloxazole-4-carboxylic acid is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The utility of such a reagent is fundamentally tied to its chemical integrity. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for 2-Bromo-5-methyloxazole-4-carboxylic acid. We will delve into the intrinsic reactivity of the substituted oxazole core, elucidate potential degradation pathways, and provide a validated experimental workflow for assessing its stability under forced conditions. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the compound's quality, leading to more reliable and reproducible experimental outcomes.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before its inclusion in any experimental workflow. 2-Bromo-5-methyloxazole-4-carboxylic acid is a solid, multi-functionalized heterocyclic molecule.

| Property | Value | Source |

| CAS Number | 1511684-79-9 | [1][2] |

| Molecular Formula | C₅H₄BrNO₃ | [3] |

| Molecular Weight | 206.00 g/mol | [3] |

| Appearance | Solid | |

| Synonyms | 2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid |

The Chemical Landscape of the Substituted Oxazole Core

The stability of 2-Bromo-5-methyloxazole-4-carboxylic acid is not monolithic; it is a direct consequence of the interplay between the oxazole ring's inherent chemistry and the electronic effects of its substituents.

2.1. Intrinsic Reactivity of the Oxazole Ring

The oxazole ring, while aromatic, possesses a lower degree of aromaticity compared to rings like benzene, attributing to it a greater diene character.[4] This makes it susceptible to certain classes of reactions and degradation. The ring is particularly vulnerable to cleavage under harsh conditions.[5]

-

Acid/Base Instability: The oxazole ring can be decomposed by concentrated acids and is susceptible to cleavage under strongly basic conditions, which can lead to ring-opened intermediates.[5][6]

-

Oxidative Susceptibility: Strong oxidizing agents are known to cleave the oxazole ring.[5]

-

Thermal Stability: While oxazoles as a class are generally thermally stable, the multi-substituted nature and presence of a carboxylic acid group may lead to decomposition at elevated temperatures, potentially before boiling.[4][7]

2.2. Influence of Substituents on Stability

The specific functional groups on 2-Bromo-5-methyloxazole-4-carboxylic acid profoundly influence its reactivity profile. The bromine atom at the C2 position, the carboxylic acid at C4, and the methyl group at C5 each contribute unique electronic effects.

-

C2-Bromo Group: The bromine atom is highly significant. It is an electron-withdrawing group and a good leaving group. This makes the C2 position the most electron-deficient and susceptible to nucleophilic attack, which can often result in ring cleavage rather than simple substitution.[5][8] This inherent reactivity is a key factor in the compound's stability.

-

C4-Carboxylic Acid Group: As a weak acid, this group can deprotonate to form a resonance-stabilized carboxylate anion.[9][10] However, it also provides a potential site for decarboxylation under thermal or metal-catalyzed stress.[11]

-

C5-Methyl Group: The methyl group is electron-donating, which tends to activate the ring towards electrophilic attack.[6][12]

Caption: Influence of functional groups on molecular stability.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of 2-Bromo-5-methyloxazole-4-carboxylic acid and ensuring user safety.

3.1. Optimal Storage Conditions

Supplier recommendations are based on empirical stability data and are critical for long-term storage.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C | Slows the rate of potential hydrolytic, oxidative, and thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against degradation from atmospheric oxygen and moisture.[1][13] |

| Light | Keep in a dark place (e.g., amber vial) | Prevents potential photolytic degradation or rearrangement.[1][6] |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants.[13][14][15] |

3.2. Safe Handling Procedures

Based on hazard classifications, this compound should be handled with care.[16]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[17] Ensure an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[16][18]

-

Dispensing: When weighing the solid, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.

-

Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly and stir to dissolve.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[14][18] Decontaminate all work surfaces and equipment.

-

Disposal: Dispose of waste material in a designated, sealed, and clearly labeled hazardous waste container according to local, state, and federal regulations.[18][19]

Potential Degradation Pathways

Understanding the likely modes of degradation is key to troubleshooting anomalous results and designing stable formulations. The primary concerns for this molecule are hydrolysis, oxidation, and photolysis.

Sources

- 1. 1511684-79-9|2-Bromo-5-methyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2-bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 16. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 17. matrixscientific.com [matrixscientific.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemscene.com [chemscene.com]

Unlocking Bioactive Chemical Space: A Technical Guide to 2-Bromo-5-methyloxazole-4-carboxylic Acid Derivatives

Topic: Potential Biological Activity of 2-Bromo-5-methyloxazole-4-carboxylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold as a Linchpin

In the architecture of modern drug discovery, 2-Bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9) is not merely a reagent; it is a bifunctional linchpin . Its value lies not in its intrinsic biological activity, but in its ability to access privileged chemical space.

This scaffold offers two orthogonal handles for diversification:

-

C2-Bromine: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl or heteroaryl domains essential for target binding.

-

C4-Carboxylic Acid: A versatile handle for amidation or esterification, enabling the modulation of solubility, hydrogen-bonding capability, and pharmacokinetic (PK) properties.

This guide provides a roadmap for transforming this core into potent bioactive agents, focusing on anticancer (tubulin inhibition), metabolic (DGAT-1 inhibition), and antimicrobial applications.

Strategic Synthesis: Accessing the Pharmacophore

To exploit the biological potential of this scaffold, one must first master its diversification. The 2-position governs potency via hydrophobic interactions, while the 4-position dictates physicochemical properties and solvent exposure.

Divergent Synthesis Workflow

The following directed acyclic graph (DAG) illustrates the logical flow from the core building block to three distinct bioactive classes.

Figure 1: Divergent synthetic pathway transforming the 2-bromo core into three distinct therapeutic classes.

Validated Protocol: C2-Suzuki Coupling

The displacement of the C2-bromine is the critical step. The oxazole ring is electron-deficient, facilitating oxidative addition, but care must be taken to prevent decarboxylation at high temperatures.

Protocol:

-

Reagents: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.5 eq).

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential for the boronic acid activation.

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add reagents to a sealed vial.

-

Heat to 80°C for 4–6 hours. Caution: Do not exceed 100°C to avoid thermal decomposition of the carboxylic acid.

-

Cool, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate.

-

-

Validation: Monitor disappearance of starting material (Rf ~0.4 in 5% MeOH/DCM) via TLC.

Biological Applications & Mechanisms

Once the core is functionalized, the resulting derivatives map to specific biological targets.

Anticancer Potential: Tubulin Polymerization Inhibition

Derivatives of 2-aryl-5-methyloxazole-4-carboxylic acid structurally mimic Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

-

Mechanism: The 2-aryl group (specifically 3,4,5-trimethoxyphenyl) binds to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.

-

Key Derivative: N-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5-methyloxazole-4-carboxamide.

-

SAR Insight: The C5-methyl group provides steric bulk that restricts rotation, locking the molecule in a bioactive conformation similar to the cis-stilbene of CA-4.

Metabolic Disease: DGAT-1 Inhibition

Diacylglycerol acyltransferase-1 (DGAT-1) is a target for obesity and type 2 diabetes.

-

Mechanism: 2-Phenyl-5-methyloxazole-4-carboxamides inhibit the final step of triglyceride synthesis.

-

SAR Insight: The amide linker at C4 is crucial for hydrogen bonding within the enzyme's active site. Replacing the C5-methyl with a trifluoromethyl (CF₃) group often enhances metabolic stability, but the methyl variant retains significant nanomolar potency (IC₅₀ < 100 nM).

Antimicrobial Activity

Oxazole-4-carboxamides have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and moderate activity against Gram-negative strains (E. coli).

-

Mechanism: Inhibition of bacterial DNA gyrase B (GyrB), blocking DNA replication.

-

Data Summary:

| Derivative Class | R-Group (C2 Position) | Target Organism | Activity (MIC) |

| Aryl-Oxazole | 4-Fluorophenyl | S. aureus (MRSA) | 4–8 µg/mL |

| Aryl-Oxazole | 3,4-Dimethoxyphenyl | E. coli | 16–32 µg/mL |

| Heteroaryl | Pyridin-3-yl | C. albicans (Fungal) | >64 µg/mL (Weak) |

Experimental Validation Protocols

To ensure scientific integrity, synthesized derivatives must be validated using standardized assays.

In Vitro Antimicrobial Assay (Broth Microdilution)[1]

-

Standard: CLSI M07-A10 guidelines.

-

Inoculum: Prepare bacterial suspension to

CFU/mL. -

Plate Setup: 96-well plates containing serial dilutions of the test compound (0.5 – 128 µg/mL) in DMSO/Mueller-Hinton Broth.

-

Control: Ciprofloxacin (Positive) and DMSO (Negative).

-

Readout: Visual turbidity or OD₆₀₀ measurement after 24h incubation at 37°C.

MTT Cell Viability Assay (Anticancer)[2]

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

-

Seeding: 5,000 cells/well in 96-well plates; allow attachment for 24h.

-

Treatment: Add compounds (0.01 – 100 µM) for 48h.

-

Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

-

Calculation:

.

References

-

Oxazole Synthesis & Coupling: Neha, K., et al. (2021).[1][2] "Synthetic approaches for oxazole derivatives: A review." Synthetic Communications. Link

-

Anticancer Mechanisms: Penthala, N. R., et al. (2017). "Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents." Scientific Reports. Link

-

DGAT-1 Inhibition: Kawano, K., et al. (2011). "Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors." Journal of Medicinal Chemistry. Link

-

Antimicrobial Activity: Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of some novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives." Medicinal Chemistry Research. Link

-

SARS-CoV-2 PLpro Inhibition: Osipiuk, J., et al. (2021).[3] "Structure of papain-like protease from SARS-CoV-2 and its complexes with non-covalent inhibitors." Nature Communications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 3. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid from ethyl 2-chloroacetoacetate

Application Note: Strategic Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid

Part 1: Executive Summary & Strategic Rationale

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently in bioactive natural products and synthetic pharmaceuticals due to its ability to engage in hydrogen bonding and pi-stacking interactions. The target molecule, 2-Bromo-5-methyloxazole-4-carboxylic acid , is a high-value intermediate. The C2-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C4-carboxylic acid allows for amide coupling or further elaboration.

Synthetic Strategy: We will utilize a three-stage convergent synthesis. Unlike direct halogenation of an oxazole core (which often lacks regioselectivity), we employ a de novo ring construction followed by a functional group interconversion (FGI).

-

Cyclization: Hantzsch-type condensation of ethyl 2-chloroacetoacetate with urea to establish the 2-aminooxazole core.

-

Sandmeyer Bromination: Non-aqueous radical-nucleophilic substitution to convert the C2-amine to a C2-bromide.

-

Chemo-selective Hydrolysis: Saponification of the ethyl ester under mild conditions to preserve the sensitive C2-bromide.

Part 2: Reaction Scheme & Workflow (Visualization)

The following flowchart outlines the critical path and decision nodes for this synthesis.

Figure 1: Synthetic workflow for the conversion of ethyl 2-chloroacetoacetate to the target acid.

Part 3: Detailed Experimental Protocols

Stage 1: Construction of the Oxazole Core

Objective: Synthesis of Ethyl 2-amino-5-methyloxazole-4-carboxylate. Rationale: Urea acts as a bis-nucleophile. The amide nitrogen attacks the ketone carbonyl, followed by the oxygen attacking the alkyl chloride (or vice-versa depending on conditions), leading to cyclodehydration.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 2-chloroacetoacetate | 1.0 | Electrophile |

| Urea | 2.5 | Dinucleophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Protocol:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Urea (15.0 g, 250 mmol) in absolute Ethanol (150 mL).

-

Addition: Add Ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 16–24 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting material (chloride) should disappear, and a lower Rf spot (amine) should appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in water (100 mL) and neutralize carefully with saturated NaHCO₃ solution to pH ~8.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) to yield the product as a pale yellow solid.

Critical Note: Ensure the ethanol is dry. Water can lead to hydrolysis of the chloro-ester before cyclization.

Stage 2: Non-Aqueous Sandmeyer Bromination

Objective: Conversion to Ethyl 2-bromo-5-methyloxazole-4-carboxylate. Rationale: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) are too harsh for the oxazole ring and can hydrolyze the ester. We utilize the Doyle modification using alkyl nitrites and Copper(II) bromide in anhydrous acetonitrile. This generates the diazonium species in situ which is immediately trapped by the bromide.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 2-amino-5-methyloxazole-4-carboxylate | 1.0 | Substrate |

| Copper(II) Bromide (

Protocol:

-

Setup: Flame-dry a 250 mL RBF and cool under Nitrogen (

). Add -

Addition 1: Add

-Butyl Nitrite (15.5 g, 150 mmol) dropwise to the copper suspension. The mixture will turn dark. -

Addition 2: Cool the mixture to 0°C. Add the Stage 1 amine (17.0 g, 100 mmol) portion-wise or as a solution in minimal MeCN over 20 minutes.

-

Caution: Nitrogen gas evolution will occur.[2] Ensure proper venting.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the reaction mixture into a mixture of 1N HCl (100 mL) and Ethyl Acetate (200 mL). The acid helps break up copper chelates.

-

Workup: Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL). Wash combined organics with water, then brine.[3] Dry over MgSO₄.

-

Purification: Pass through a short plug of silica gel to remove residual copper salts. Concentrate. If necessary, purify via column chromatography (10-20% EtOAc/Hexanes).

Self-Validating Check: The disappearance of the amine NH₂ protons in ¹H NMR (broad singlet around 5-7 ppm) confirms the transformation.

Stage 3: Chemoselective Hydrolysis

Objective: Synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid. Rationale: The C2-position of oxazoles is susceptible to nucleophilic attack (S_NAr). Using harsh bases (NaOH/Reflux) may displace the bromine with a hydroxyl group. We use Lithium Hydroxide (LiOH) at low temperature to selectively hydrolyze the ester.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 2-bromo-5-methyloxazole-4-carboxylate | 1.0 | Substrate |

| LiOH·H₂O | 2.0 | Base |

| THF / Water (3:1) | Solvent | Solvent System |[4][5]

Protocol:

-

Dissolution: Dissolve the bromo-ester (2.34 g, 10 mmol) in THF (30 mL) and cool to 0°C.

-

Saponification: Add a solution of LiOH·H₂O (0.84 g, 20 mmol) in Water (10 mL) dropwise.

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor by TLC. Stop immediately upon consumption of starting material to prevent side reactions.

-

Workup:

-

Concentrate THF under reduced pressure (do not heat above 30°C).

-

Dilute the aqueous residue with water (10 mL).[2]

-

Wash with Diethyl Ether (1 x 20 mL) to remove unreacted ester or impurities.

-

Acidification: Cool the aqueous layer to 0°C and acidify carefully with 1M HCl to pH 2–3. The product should precipitate.[3][6]

-

-

Isolation: Filter the white precipitate, wash with ice-cold water, and dry under high vacuum.

Part 4: Analytical Data Summary

| Compound | State | Key ¹H NMR Signals (CDCl₃/DMSO) |

| Intermediate 1 (Amino-ester) | Pale Yellow Solid | |

| Intermediate 2 (Bromo-ester) | Off-white Solid | |

| Target Product (Bromo-acid) | White Solid |

References

-

Sandmeyer-Type Bromination of Heterocycles

- Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.

-

Protocol Validation:

-

Synthesis of 2-Aminooxazoles (Hantzsch Condensation)

-

Fan, W., et al. "Synthesis of 2-amino-4-substituted oxazoles." Organic Letters, 2014.[7]

-

General Mechanism:

-

-

Hydrolysis of Sensitive Esters

Sources

- 1. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole Scaffolds

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of the oxazole ring is therefore of paramount importance for the generation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the oxazole core.[1]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction specifically applied to 2-Bromo-5-methyloxazole-4-carboxylic acid. This substrate presents a unique set of challenges and opportunities due to the presence of both a reactive bromine atom at the C2 position and a carboxylic acid group at the C4 position. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the C-Br bond, while the acidic proton necessitates careful consideration of the reaction conditions, particularly the choice of base.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-oxazole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Design and Considerations

The presence of the carboxylic acid group on the oxazole ring requires special attention. The acidic proton can react with the base, potentially leading to the formation of a carboxylate salt. This can affect the solubility of the substrate and in some cases, the carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.[4] To address this, two primary strategies can be employed:

-

Strategy A: In-situ Salt Formation with Excess Base: Utilizing a sufficient excess of a suitable base to both facilitate the transmetalation and neutralize the carboxylic acid.

-

Strategy B: Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid.[5]

Key Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are known to be effective for the coupling of heteroaryl halides.[6] |

| Ligand | PPh₃, dppf | Triphenylphosphine is a standard, effective ligand. Dppf can be beneficial for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.[3] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid | The choice of boronic acid will determine the substituent introduced at the C2 position of the oxazole. |

Protocols

Protocol 1: Suzuki-Miyaura Coupling with In-situ Salt Formation

This protocol is designed for the direct coupling of 2-Bromo-5-methyloxazole-4-carboxylic acid.

Caption: Experimental workflow for Protocol 1.

Materials:

-

2-Bromo-5-methyloxazole-4-carboxylic acid

-

Aryl or Heteroaryl boronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (3.0 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling via Ester Protection

This protocol involves the initial protection of the carboxylic acid as a methyl ester.

Part A: Esterification

-

Suspend 2-Bromo-5-methyloxazole-4-carboxylic acid in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂).

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the resulting methyl ester.

Part B: Suzuki-Miyaura Coupling

Follow the procedure in Protocol 1, using the methyl ester of 2-Bromo-5-methyloxazole-4-carboxylic acid as the starting material and 2.0 equivalents of K₂CO₃.

Part C: Saponification (Ester Hydrolysis)

-

Dissolve the purified coupled product in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

-

Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst. |

| Insufficiently active base | Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | |

| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature and extend the reaction time. |

| Formation of homocoupled byproducts | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas. |

| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if necessary. |

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and use appropriate personal protective equipment (gloves, safety glasses).

-

Bases such as K₂CO₃ and Cs₂CO₃ are irritants. Avoid inhalation of dust and skin contact.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

References

- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498.

- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.

- Ignited Minds Journals. (n.d.).

- Bentivoglio, G., & Carenzi, C. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(5), 5863–5899.

- Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.

- Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.

- Chemservice. (n.d.). Protecting Groups.

- YouTube. (2020). Protecting Groups for Carboxylic acid.

- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

- Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.

- Slideshare. (n.d.). Protection and deprotection of carboxylic acid.

- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336–6352.

- MDPI. (2017).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- YouTube. (2020). Suzuki cross-coupling reaction.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- The Journal of Organic Chemistry. (2013). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.

- PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed Central. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.

- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.

- ResearchGate. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]

using 2-Bromo-5-methyloxazole-4-carboxylic acid as a building block in organic synthesis

An Application Guide to 2-Bromo-5-methyloxazole-4-carboxylic acid in Synthetic Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

2-Bromo-5-methyloxazole-4-carboxylic acid (CAS No: 1511684-79-9) is a highly functionalized heterocyclic building block of significant interest to medicinal and synthetic chemists.[1][2] Its structure incorporates three key features that enable a diverse range of synthetic transformations:

-

The Oxazole Core: The five-membered aromatic oxazole ring is a recognized "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs is a testament to its favorable physicochemical properties and ability to engage in meaningful interactions with biological targets.[3][4]

-

The C2-Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[5]

-

The C4-Carboxylic Acid: This functional group is a cornerstone of organic synthesis, providing a direct route to amides, esters, and other derivatives. Amide bond formation is arguably the most common reaction in drug discovery, highlighting the utility of this moiety for introducing diversity and modulating pharmacokinetic properties.[6]

This guide provides an in-depth exploration of how to leverage the unique reactivity of 2-Bromo-5-methyloxazole-4-carboxylic acid, complete with detailed protocols and the scientific rationale behind the experimental choices.

Diagram: Key Reactivity Sites

Caption: Key reactive sites on 2-Bromo-5-methyloxazole-4-carboxylic acid.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo substituent is primed for a variety of palladium-catalyzed reactions, which are foundational for constructing carbon-carbon and carbon-nitrogen bonds.[7]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8][9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[10][11]

Scientific Rationale

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 2-phenyl-5-methyloxazole-4-carboxylic acid.

Materials & Reagents:

| Reagent | CAS Number | Role |

|---|---|---|

| 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 | Starting Material |

| Phenylboronic acid | 98-80-6 | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base |

| 1,4-Dioxane | 123-91-1 | Solvent |

| Deionized Water | 7732-18-5 | Co-solvent |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg).

-

Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (3.0 mmol, 414 mg).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne.[12][13] This reaction is exceptionally useful for creating conjugated enyne and arylethyne systems, which are precursors to many complex molecules and materials. The classic protocol uses both palladium and copper(I) as co-catalysts.[14]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 5-methyl-2-(phenylethynyl)oxazole-4-carboxylic acid.

Materials & Reagents:

| Reagent | CAS Number | Role |

|---|---|---|

| 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 | Starting Material |

| Phenylacetylene | 536-74-3 | Coupling Partner |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Catalyst |

| Copper(I) Iodide (CuI) | 7681-65-4 | Co-catalyst |

| Triethylamine (TEA) | 121-44-8 | Base/Solvent |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg).

-

Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and Copper(I) Iodide (0.04 mmol, 7.6 mg).

-

Dissolve the solids in a mixture of THF (5 mL) and Triethylamine (5 mL).

-

Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and water (30 mL).

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude solid by recrystallization or flash chromatography.

Additional C2-Position Transformations

The versatility of the C2-bromo group extends to other important transformations:

| Reaction | Coupling Partner | Product Type | Rationale & Key Considerations |

| Heck Coupling | Alkene (e.g., Styrene) | 2-Vinyl Oxazole | Forms a C-C bond with an alkene, creating a substituted olefin. Requires a Pd catalyst and a base. Stereoselectivity is a key feature.[15][16][17] |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | 2-Amino Oxazole | Forms a C-N bond, crucial for synthesizing aryl amines. Requires a specialized palladium/ligand system and a strong base.[18][19][20][21] |

Part 2: Transformations of the C4-Carboxylic Acid

The carboxylic acid moiety is a gateway to a vast array of derivatives, most notably amides and esters. These reactions are fundamental in drug development for fine-tuning solubility, metabolic stability, and target binding.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Amide coupling is a dehydration reaction between a carboxylic acid and an amine.[6] Due to the low electrophilicity of the carboxylic acid carbon, an activating agent is required. A common and effective method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.[22]

Diagram: Amide Formation via Acyl Chloride

Caption: Workflow for synthesizing amides from carboxylic acids.

Protocol 3: Amide Coupling with Benzylamine

Objective: To synthesize N-benzyl-2-bromo-5-methyloxazole-4-carboxamide.

Materials & Reagents:

| Reagent | CAS Number | Role |

|---|---|---|

| 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 | Starting Material |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Activating Agent |

| Benzylamine | 100-46-9 | Nucleophile |

| Dichloromethane (DCM) | 75-09-2 | Solvent |

| Triethylamine (TEA) | 121-44-8 | Base |

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried flask under N₂, suspend 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg) in anhydrous DCM (10 mL).

-

Add a catalytic amount of DMF (1 drop).

-

Add thionyl chloride (1.5 mmol, 110 µL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours. The reaction becomes a clear solution.

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which is used immediately.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0 °C.

-

In a separate flask, dissolve benzylamine (1.1 mmol, 120 µL) and triethylamine (1.5 mmol, 209 µL) in anhydrous DCM (5 mL).

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Stir the reaction at room temperature for 3 hours.

-

-

Work-up:

-

Wash the reaction mixture with 1M HCl (15 mL), saturated sodium bicarbonate (NaHCO₃) solution (15 mL), and brine (15 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[23] The reaction is an equilibrium process; therefore, it is typically performed using the alcohol as the solvent to drive the reaction toward the product side, in accordance with Le Châtelier's principle.[24]

Protocol 4: Methyl Ester Synthesis

Objective: To synthesize methyl 2-bromo-5-methyloxazole-4-carboxylate.

Materials & Reagents:

| Reagent | CAS Number | Role |

|---|---|---|

| 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 | Starting Material |

| Methanol (MeOH) | 67-56-1 | Reagent/Solvent |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Quenching Agent |

Procedure:

-

Dissolve 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 mmol, 206 mg) in methanol (15 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 mL).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6 hours.

-

Work-up:

-

Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate (30 mL) and carefully add saturated NaHCO₃ solution until effervescence ceases.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude ester can be purified by flash column chromatography if necessary.

Conclusion

2-Bromo-5-methyloxazole-4-carboxylic acid stands out as a powerful and versatile building block for modern organic synthesis. Its dual reactivity allows for the sequential or orthogonal functionalization at two distinct positions, providing a streamlined pathway to complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs, enabling the efficient exploration of chemical space in the pursuit of new therapeutic agents and functional materials.

References

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Bromooxazoles–the target compounds of this study. ResearchGate. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Lab5 procedure esterification. University of Colorado Boulder. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki coupling of oxazoles. The University of Manchester Research Explorer. [Link]

-

5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

-

Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Center for Biotechnology Information. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. National Center for Biotechnology Information. [Link]

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

A modified method for esterification of some polyhydroxy aromatic acids. Indian Academy of Sciences. [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

-

Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

-

5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Molkem. [Link]

Sources

- 1. 1511684-79-9|2-Bromo-5-methyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. personal.tcu.edu [personal.tcu.edu]

Application Note: Functionalization of 2-Bromo-5-methyloxazole-4-carboxylic acid with Amines

Executive Summary & Strategic Analysis

The scaffold 2-Bromo-5-methyloxazole-4-carboxylic acid presents a classic chemo-selectivity challenge in heterocyclic chemistry. It contains two distinct electrophilic sites susceptible to reaction with amines:

-

C4-Carboxylic Acid: Susceptible to condensation (amide coupling).[1]

-

C2-Bromide: Susceptible to Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig).

Key Strategic Insight: The order of operations is critical.

-

Direct SNAr on the free acid is generally poor. The formation of the carboxylate salt (

) upon addition of an amine creates an electron-rich species that deactivates the oxazole ring towards nucleophilic attack at the C2 position. -

Amide Coupling First: Converting the C4-acid to an amide (or ester) maintains or enhances the electron-withdrawing character of the substituent, thereby activating the C2-position for subsequent displacement by a second equivalent of amine.

This guide details the protocols for Path A (Amide Coupling) and Path B (Sequential C2-Functionalization) .

Reaction Landscape & Decision Tree

The following diagram illustrates the divergent pathways based on the desired final compound.

Figure 1: Chemo-selective pathways. Direct mixing leads to salt formation, stalling C2 reactivity. Coupling first activates the ring for subsequent functionalization.

Protocol A: Amide Coupling (C4-Functionalization)

Objective: Selective formation of the amide bond while retaining the C2-Bromine atom for future diversity.

Mechanism & Rationale

Standard carbodiimide or uronium/phosphonium coupling reagents (HATU, EDC) are preferred. The reaction proceeds via an activated ester intermediate. Crucial: Avoid excessive heat or strong nucleophilic bases that might trigger premature displacement of the bromine.

Materials

-

Substrate: 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Coupling Reagent: HATU (1.2 equiv) [Preferred for speed and yield]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DCM/DMF mixture.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methyloxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15–30 minutes.

-

Note: The solution typically turns yellow. This pre-activation forms the reactive active ester.

-

-

Amine Addition: Add the Amine (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Work-up:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (to remove excess amine/DIPEA). Caution: Do not use strong acid if the product is acid-sensitive.

-

Saturated NaHCO₃ (to remove unreacted starting acid and HATU byproducts).

-

Brine.[3]

-

-

Dry over Na₂SO₄, filter, and concentrate.[4]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Validation (Expected Results):

| Analytical Method | Observation | Interpretation |

|---|---|---|

| LC-MS | M+2 peak present (equal height) | Confirms Bromine retention. |

| 1H NMR | No aldehyde/acid proton | Successful coupling. |

| Yield | 75–95% | High efficiency expected. |

Protocol B: Sequential C2-Amination (SNAr)

Objective: Displacement of the C2-Bromine by an amine after the amide bond has been formed.

Mechanism & Rationale

The C2 position of an oxazole is electrophilic (similar to the 2-position of pyridine). However, it is less reactive than a 2-halo-nitrobenzene. An electron-withdrawing group at C4 (like the amide formed in Protocol A) lowers the LUMO energy, facilitating nucleophilic attack.

-

Conditions: Thermal SNAr is often sufficient for primary amines. Sterically hindered or secondary amines may require higher temperatures or Buchwald-Hartwig conditions.

Materials

-

Substrate: 2-Bromo-oxazole-4-carboxamide derivative (from Protocol A).

-

Nucleophile: Amine (2.0 – 5.0 equiv).

-

Solvent: Ethanol, THF, or DMSO (for high heat).

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) [Optional if using excess amine].

Step-by-Step Procedure (Thermal Displacement)

-

Setup: Place the 2-Bromo-oxazole-4-carboxamide (1.0 equiv) in a pressure vial (microwave vial).

-

Solvation: Dissolve in Ethanol or DMSO (0.5 M).

-

Reagent Addition: Add the target Amine (2.0–3.0 equiv). If the amine is a valuable salt (e.g., chiral amine HCl), add 3.0 equiv of DIPEA to free-base it.

-

Reaction:

-

Method A (Microwave - Recommended): Heat to 100–120°C for 30–60 minutes.

-

Method B (Conventional): Reflux (if EtOH) or heat to 100°C (if DMSO) for 12–24 hours.

-

-

Monitoring: LC-MS is essential. Look for the loss of the Br isotope pattern and the appearance of the product mass.

-

Work-up:

-

Evaporate volatiles.

-

Resuspend in EtOAc/Water. Extract and wash with water to remove excess amine.

-

Note: If DMSO was used, extensive water washes (5x) are required to remove the solvent.

-

Troubleshooting & Critical Parameters

A. Salt Formation vs. Reaction

If you attempt to react the 2-Bromo-acid directly with an amine to displace the bromine (without coupling), the reaction will likely fail or require extreme forcing conditions.

-

Why: The amine deprotonates the acid.[5][6] The resulting carboxylate anion pushes electron density into the ring, deactivating the C2 position.

-

Solution: Esterify the acid (MeOH/H₂SO₄) or form the amide first.

B. Hydrolysis of the Bromine

In aqueous basic conditions (e.g., NaOH workups), the C2-Bromine can hydrolyze to the 2-hydroxy-oxazole (oxazolone).

-

Prevention: Use mild bases (NaHCO₃, DIPEA) and avoid prolonged exposure to aqueous base at high temperatures.

C. Regioselectivity Check

| Feature | 1H NMR Signature |

| Starting Material | Methyl singlet (~2.6 ppm), Acid proton (broad, >11 ppm). |

| Amide Product | Methyl singlet shifts slightly; Amide NH appears (variable). |

| SNAr Product | Loss of Br isotope in MS. New alkyl/aryl signals from the second amine.[7] |

References

- General Reactivity of Oxazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Overview of 1,3-azole nucleophilic substitution).

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][6][8] Tetrahedron, 61(46), 10827-10852. Link

-

SNAr on 2-Halo-azoles

- Verkruijsse, H. D., et al. (1992). Ring opening and ring closure reactions of 2-bromooxazoles. Chemical Scripta.

-

Application Note Context: Standard medicinal chemistry practices for 2-halo-thiazole/oxazole displacement derived from: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

Nucleophilic Substitution of 2-Bromo-5-methyloxazole

-

Specific scaffold reactivity inferred from: Reactivity of 2-halogenothiazoles towards nucleophiles. J. Chem. Soc., Perkin Trans. 2. Link (Analogous thiazole chemistry which is mechanistically identical for SNAr).

-

Sources

- 1. growingscience.com [growingscience.com]

- 2. 1511684-79-9|2-Bromo-5-methyloxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hepatochem.com [hepatochem.com]

Application Note & Protocol: Strategic Amide Bond Formation Utilizing 2-Bromo-5-methyloxazole-4-carboxylic Acid

Introduction: The Oxazole Moiety in Modern Drug Discovery

The amide bond is an indispensable cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] The synthesis of carboxamides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug development.[1] Heterocyclic carboxylic acids, in particular, serve as versatile scaffolds that impart unique physicochemical properties and biological activities to target molecules.

2-Bromo-5-methyloxazole-4-carboxylic acid is a valuable heterocyclic building block that offers significant strategic advantages in the synthesis of novel chemical entities. Its structure incorporates a stable oxazole ring, a common motif in bioactive compounds, and a bromine atom that serves as a versatile handle for post-amidation modifications, such as palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid generation of diverse compound libraries from a common intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.[3]

This guide provides a detailed experimental framework for the efficient formation of amide bonds using 2-Bromo-5-methyloxazole-4-carboxylic acid, targeting researchers, scientists, and drug development professionals. We will explore two robust protocols, explain the rationale behind reagent selection, and offer insights into process optimization and troubleshooting.

Principle of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] The fundamental strategy for amide synthesis, therefore, relies on the activation of the carboxylic acid group to create a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[2]

This activation is achieved using a "coupling reagent." Modern synthetic chemistry offers a wide array of such reagents, which can be broadly categorized as:

-

Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] To mitigate side reactions and reduce the risk of racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[5]

-

Phosphonium Salts (e.g., BOP, PyBOP): These reagents generate activated phosphonium esters. A key advantage is that they do not react with the amine component, allowing for stoichiometric control.[1] However, a carcinogenic byproduct, HMPA, is formed from BOP.[5]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Considered among the most efficient coupling reagents, these form active esters that react rapidly with amines, often leading to high yields and minimal side products.[5][6] HATU, in particular, is renowned for its ability to couple sterically hindered substrates with reduced epimerization.[5]

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates' reactivity, steric hindrance, and solubility.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |